1-(3-Bromopropyl)-3-chlorobenzène

Vue d'ensemble

Description

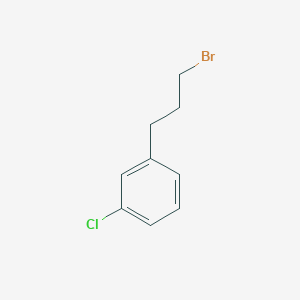

1-(3-Bromopropyl)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and a chlorine atom

Applications De Recherche Scientifique

1-(3-Bromopropyl)-3-chlorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

1-(3-Bromopropyl)-3-chlorobenzene is a brominated compound that is often used in organic synthesis

Mode of Action

Brominated compounds are generally known for their reactivity, often participating in substitution reactions . In these reactions, the bromine atom is replaced by another atom or group of atoms. The specifics of these interactions and the resulting changes would depend on the conditions of the reaction and the other reactants involved.

Analyse Biochimique

Biochemical Properties

1-(3-Bromopropyl)-3-chlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine The interaction between 1-(3-Bromopropyl)-3-chlorobenzene and acetylcholinesterase is competitive, inhibiting the enzyme’s activity and leading to increased levels of acetylcholine

Cellular Effects

The effects of 1-(3-Bromopropyl)-3-chlorobenzene on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and apoptosis . Moreover, 1-(3-Bromopropyl)-3-chlorobenzene affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 1-(3-Bromopropyl)-3-chlorobenzene exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition results in prolonged signaling at cholinergic synapses, which can have various physiological effects. Additionally, 1-(3-Bromopropyl)-3-chlorobenzene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-(3-Bromopropyl)-3-chlorobenzene can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to 1-(3-Bromopropyl)-3-chlorobenzene can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-Bromopropyl)-3-chlorobenzene vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

1-(3-Bromopropyl)-3-chlorobenzene is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The metabolic pathways of 1-(3-Bromopropyl)-3-chlorobenzene also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions.

Transport and Distribution

Within cells and tissues, 1-(3-Bromopropyl)-3-chlorobenzene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and concentration in different cellular compartments.

Subcellular Localization

The subcellular localization of 1-(3-Bromopropyl)-3-chlorobenzene is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 1-(3-Bromopropyl)-3-chlorobenzene to these compartments, where it can exert its biochemical effects. For example, its presence in the mitochondria can influence mitochondrial function and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloropropylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of 1-(3-Bromopropyl)-3-chlorobenzene may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromopropyl)-3-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of 3-chloropropyl derivatives.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Comparaison Avec Des Composés Similaires

1-Bromo-3-phenylpropane: Similar structure but lacks the chlorine atom.

3-Bromopropylbenzene: Similar structure but lacks the chlorine atom.

1-Chloro-3-phenylpropane: Similar structure but lacks the bromine atom.

Uniqueness: 1-(3-Bromopropyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent.

Activité Biologique

1-(3-Bromopropyl)-3-chlorobenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This compound is characterized by a bromopropyl group attached to a chlorobenzene ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and environmental science.

1-(3-Bromopropyl)-3-chlorobenzene has the molecular formula and a molecular weight of approximately 221.54 g/mol. Its structure can be visualized as follows:

- IUPAC Name : 1-(3-Bromopropyl)-3-chlorobenzene

- Molecular Structure :

Biological Activity Overview

The biological activity of 1-(3-Bromopropyl)-3-chlorobenzene has been explored in various studies, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study investigating various halogenated benzenes revealed that 1-(3-Bromopropyl)-3-chlorobenzene demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1-(3-Bromopropyl)-3-chlorobenzene on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of 1-(3-Bromopropyl)-3-chlorobenzene can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing permeability changes and eventual cell lysis.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of various halogenated compounds, including 1-(3-Bromopropyl)-3-chlorobenzene. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In a comparative study involving multiple halogenated compounds, 1-(3-Bromopropyl)-3-chlorobenzene was found to be one of the most potent agents against cancer cell lines, highlighting its potential for further development in cancer therapeutics.

Propriétés

IUPAC Name |

1-(3-bromopropyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERYFKQOIVITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555599 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-89-1 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.